molecular formula C38H50O6 B1231482 Guttiferone F

Guttiferone F

Cat. No. B1231482
M. Wt: 602.8 g/mol
InChI Key: DTTONLKLWRTCAB-NQTMAFGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guttiferone F is a member of the class of benzophenones isolated from the stem bark of Allanblackia stuhlmannii and has been shown to exhibit antileishmanial and anticholinesterase activity. It has a role as a metabolite, an apoptosis inducer, an antileishmanial agent and an EC 3.1.1.8 (cholinesterase) inhibitor. It is a member of benzophenones, a polyphenol and a bridged compound.

Scientific Research Applications

Anticancer Properties

Guttiferone F has demonstrated notable anticancer properties. A study revealed that it sensitizes prostate cancer cells to starvation-induced apoptosis via calcium and JNK elevation, making it a potential anti-cancer compound, especially in combination with caloric restriction (Li et al., 2015). Similarly, it has shown effectiveness against hepatocellular carcinoma, inhibiting cell motility and metastasis by restoring aberrantly reduced profilin 1 (Shen et al., 2016). Guttiferone F also exhibits anti-hepatocellular carcinoma activity, inducing apoptosis in cancer cells (Lee et al., 2013).

Structural Analysis

There has been significant research into the structural aspects of Guttiferone F. A study conducted a structural revision of Guttiferone F and 30-epi-Cambogin, providing clarity on their absolute configurations (Zheng et al., 2021).

Other Biological Activities

Guttiferone F's broader biological activities have also been a subject of research. One study investigated the genotoxic effects of Benzophenone Guttiferone A, a related compound, showing its potential harmful effects on genetic material (Terrazas et al., 2013). Another research focused on the anti-inflammatory effect of Guttiferone E-loaded liposomes, suggesting its application in reducing inflammation and cytotoxicity against human cancer cells (Dzoyem et al., 2022).

Antimicrobial and Antiviral Effects

Guttiferone-A derivatives have been synthesized and evaluated for antimicrobial activity, showing potency against various pathogenic organisms and indicating their potential as new drug prototypes (Dias et al., 2012). Also, Guttiferone's HIV-inhibitory properties have been explored, highlighting its potential in antiviral therapies (Gustafson et al., 1992).

properties

Product Name

Guttiferone F

Molecular Formula

C38H50O6

Molecular Weight

602.8 g/mol

IUPAC Name

(1S,3E,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione

InChI

InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h11-12,14,16-17,19,27-28,39-41H,7,13,15,18,20-21H2,1-6,8-10H3/b32-31+/t27-,28-,37-,38+/m1/s1

InChI Key

DTTONLKLWRTCAB-NQTMAFGYSA-N

Isomeric SMILES

CC(=CC[C@@H]1C[C@@]2(C(=O)/C(=C(/C3=CC(=C(C=C3)O)O)\O)/C(=O)[C@@](C2=O)(C1(C)C)CC=C(C)C)C[C@@H](CC=C(C)C)C(=C)C)C

Canonical SMILES

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C

synonyms

guttiferone F
guttiferone-F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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